2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid: is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol . It is a solid, typically found in the form of white crystalline powder . This compound is known for its stability under normal conditions but can decompose under strong light and high temperatures .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with molecular chaperones that promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Biochemical Pathways
Similar compounds have been known to influence various pathways, including those involved in cell cycle control and signal transduction . The downstream effects of these interactions can have significant impacts on cellular function and overall organism health.
Result of Action
Similar compounds have been associated with a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid involves multiple steps and requires expertise in organic synthesis .
Industrial Production Methods:
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes as those used in laboratory settings. The process would require stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)benzoic acid.
Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)benzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of heterocyclic compounds.
Biology and Medicine:
. It can be used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
- 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness:
This compound is unique due to the presence of both an aldehyde group and a carboxylic acid group on the same molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-8-9-4-3-7-13(9)11-6-2-1-5-10(11)12(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZUSLVNBVTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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